Cas no 1410367-32-6 (4-(4-iodo-1H-pyrazol-1-yl)phenylmethanamine)

4-(4-Iodo-1H-pyrazol-1-yl)phenylmethanamine is a versatile heterocyclic compound featuring both a pyrazole core and an aromatic amine functional group. The presence of the iodine substituent enhances its reactivity, making it a valuable intermediate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, for pharmaceutical and agrochemical synthesis. The amine group offers further derivatization potential, enabling the formation of amides, imines, or other nitrogen-containing structures. This compound is particularly useful in medicinal chemistry for the development of targeted bioactive molecules due to its balanced reactivity and structural modularity. Its stability under standard conditions ensures reliable handling and storage.
4-(4-iodo-1H-pyrazol-1-yl)phenylmethanamine structure
1410367-32-6 structure
Product name:4-(4-iodo-1H-pyrazol-1-yl)phenylmethanamine
CAS No:1410367-32-6
MF:C10H10IN3
MW:299.110973834991
CID:5824121
PubChem ID:64436998

4-(4-iodo-1H-pyrazol-1-yl)phenylmethanamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 4-(4-iodo-1H-pyrazol-1-yl)-
    • 4-(4-iodo-1H-pyrazol-1-yl)phenylmethanamine
    • AKOS013760451
    • 1410367-32-6
    • EN300-184186
    • [4-(4-iodo-1H-pyrazol-1-yl)phenyl]methanamine
    • Inchi: 1S/C10H10IN3/c11-9-6-13-14(7-9)10-3-1-8(5-12)2-4-10/h1-4,6-7H,5,12H2
    • InChI Key: XIFWTJCHTLTHOB-UHFFFAOYSA-N
    • SMILES: C1(CN)=CC=C(N2C=C(I)C=N2)C=C1

Computed Properties

  • Exact Mass: 298.99194g/mol
  • Monoisotopic Mass: 298.99194g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.79±0.1 g/cm3(Predicted)
  • Boiling Point: 383.1±27.0 °C(Predicted)
  • pka: 8.89±0.10(Predicted)

4-(4-iodo-1H-pyrazol-1-yl)phenylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-184186-1g
[4-(4-iodo-1H-pyrazol-1-yl)phenyl]methanamine
1410367-32-6
1g
$557.0 2023-09-19
Enamine
EN300-184186-0.25g
[4-(4-iodo-1H-pyrazol-1-yl)phenyl]methanamine
1410367-32-6
0.25g
$513.0 2023-09-19
Enamine
EN300-184186-5g
[4-(4-iodo-1H-pyrazol-1-yl)phenyl]methanamine
1410367-32-6
5g
$1614.0 2023-09-19
Enamine
EN300-184186-10g
[4-(4-iodo-1H-pyrazol-1-yl)phenyl]methanamine
1410367-32-6
10g
$2393.0 2023-09-19
Enamine
EN300-184186-0.5g
[4-(4-iodo-1H-pyrazol-1-yl)phenyl]methanamine
1410367-32-6
0.5g
$535.0 2023-09-19
Enamine
EN300-184186-0.05g
[4-(4-iodo-1H-pyrazol-1-yl)phenyl]methanamine
1410367-32-6
0.05g
$468.0 2023-09-19
Enamine
EN300-184186-1.0g
[4-(4-iodo-1H-pyrazol-1-yl)phenyl]methanamine
1410367-32-6
1g
$0.0 2023-06-07
Enamine
EN300-184186-0.1g
[4-(4-iodo-1H-pyrazol-1-yl)phenyl]methanamine
1410367-32-6
0.1g
$490.0 2023-09-19
Enamine
EN300-184186-2.5g
[4-(4-iodo-1H-pyrazol-1-yl)phenyl]methanamine
1410367-32-6
2.5g
$1089.0 2023-09-19

Additional information on 4-(4-iodo-1H-pyrazol-1-yl)phenylmethanamine

Chemical Profile of 4-(4-iodo-1H-pyrazol-1-yl)phenylmethanamine (CAS No. 1410367-32-6)

4-(4-iodo-1H-pyrazol-1-yl)phenylmethanamine, identified by its CAS number 1410367-32-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of an iodo substituent on the pyrazole ring and a phenylmethanamine moiety introduces unique structural and functional characteristics, making it a valuable scaffold for drug discovery and development.

The 4-(4-iodo-1H-pyrazol-1-yl)phenylmethanamine structure combines the aromatic stability of the phenyl ring with the bioisosteric properties of the pyrazole core. The iodo group, in particular, serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, which are widely employed in the synthesis of complex molecules. These attributes have positioned this compound as a promising candidate for exploring novel pharmacological pathways.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Pyrazole derivatives have emerged as key players in this landscape due to their ability to modulate enzyme activity and receptor interactions. Specifically, 4-(4-iodo-1H-pyrazol-1-yl)phenylmethanamine has been investigated for its potential role in inhibiting kinases and other enzymes implicated in cancer progression. Preclinical studies have demonstrated that compounds with similar structural motifs can disrupt signaling cascades critical for tumor growth and metastasis.

The phenylmethanamine moiety in 4-(4-iodo-1H-pyrazol-1-yl)phenylmethanamine contributes to its binding affinity by providing hydrogen bonding capabilities and steric complementarity with biological targets. This feature is particularly relevant in the design of selective inhibitors, where precise interaction with the target protein is paramount. The iodo substituent further enhances this potential by enabling palladium-catalyzed coupling reactions, which are instrumental in constructing more elaborate molecular architectures.

Advances in computational chemistry have also facilitated the optimization of 4-(4-iodo-1H-pyrazol-1-yl)phenylmethanamine derivatives. Molecular docking studies have revealed that modifications to the pyrazole ring or the phenylmethanamine group can significantly alter binding affinity and selectivity. These insights have guided synthetic strategies aimed at improving pharmacokinetic properties and reducing off-target effects. Such endeavors align with the broader goal of developing next-generation therapeutics with enhanced efficacy and safety profiles.

The pharmaceutical industry has shown particular interest in 4-(4-iodo-1H-pyrazol-1-yl)phenylmethanamine due to its versatility as a building block. Researchers are exploring its use in generating libraries of compounds for high-throughput screening (HTS). This approach has been successful in identifying novel leads against infectious diseases, inflammatory disorders, and neurodegenerative conditions. The compound’s ability to undergo facile functionalization makes it an attractive candidate for structure-based drug design initiatives.

Moreover, the synthesis of 4-(4-iodo-1H-pyrazol-1-ylyphenylmethanamine) has been refined through modern catalytic methods, ensuring high yields and purity. Transition-metal-catalyzed reactions, such as Suzuki-Miyaura couplings, have been particularly effective in introducing aryl groups while preserving sensitive functional moieties. These techniques underscore the compound’s compatibility with contemporary synthetic methodologies, facilitating rapid prototyping of drug candidates.

In conclusion, 4-(4-iodo-1H-pyrazol-1-ylyphenylmethanamine (CAS No. 1410367-32-6) represents a compelling example of how structural innovation can drive therapeutic discovery. Its unique combination of chemical features positions it as a cornerstone in medicinal chemistry research. As scientific understanding evolves, this compound is likely to play an increasingly pivotal role in addressing unmet medical needs across multiple therapeutic domains.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.